molecular formula C20H20FN3O3 B2509756 3-(4-fluorophenyl)-N-((4-hydroxy-4,5,6,7-tetrahydrobenzofuran-4-yl)methyl)-1-methyl-1H-pyrazole-5-carboxamide CAS No. 2319848-22-9

3-(4-fluorophenyl)-N-((4-hydroxy-4,5,6,7-tetrahydrobenzofuran-4-yl)methyl)-1-methyl-1H-pyrazole-5-carboxamide

Cat. No. B2509756
M. Wt: 369.396
InChI Key: KZPJYFYTEVHAJD-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

The compound "3-(4-fluorophenyl)-N-((4-hydroxy-4,5,6,7-tetrahydrobenzofuran-4-yl)methyl)-1-methyl-1H-pyrazole-5-carboxamide" is a complex molecule that appears to be related to a class of compounds known for their antiallergic activities. The structure of this compound suggests that it may have potential pharmacological properties, possibly related to the antiallergic activities observed in similar compounds. For instance, a related compound, N-(3-acetyl-5-fluoro-2-hydroxyphenyl)-1H-tetrazole-5-carboxamide, has been shown to possess significant antiallergic activity, being more potent than disodium cromoglycate (DSCG) when administered intravenously .

Synthesis Analysis

The synthesis of related compounds has been described in the literature. For example, the synthesis of 2-hydroxy-N-1H-tetrazol-5-ylbenzamides and their isomeric N-(2-hydroxyphenyl)-1H-tetrazole-5-carboxamides involves the establishment of a structure-activity relationship using a Hansch/Free-Wilson model . This approach could potentially be applied to the synthesis of the compound , although the specific details of its synthesis are not provided in the data given.

Molecular Structure Analysis

The molecular structure of related pyrazoline derivatives has been characterized using single crystal X-ray diffraction data, supported by IR, NMR, and mass spectral data . These techniques could be used to analyze the molecular structure of "3-(4-fluorophenyl)-N-((4-hydroxy-4,5,6,7-tetrahydrobenzofuran-4-yl)methyl)-1-methyl-1H-pyrazole-5-carboxamide" to confirm its identity and to understand its structural properties in detail.

Chemical Reactions Analysis

While the specific chemical reactions involving the compound of interest are not detailed in the provided data, the synthesis of similar compounds involves reactions with semicarbazide hydrochloride and thiosemicarbazide in an ethanolic sodium hydroxide solution . These methods could potentially be adapted to synthesize the compound , and its reactivity could be studied in a similar manner.

Physical and Chemical Properties Analysis

The physical and chemical properties of related compounds have been discussed in terms of their crystal packing and intermolecular interactions . For instance, compound 1 exhibits N–H…O hydrogen bonds and weak N–H...N, N–H…F, and C–H…F intermolecular interactions, which contribute to its stability. These properties are crucial for understanding the behavior of the compound in various environments and could be relevant to the compound of interest as well.

Scientific Research Applications

Synthesis and Characterization

Research in this area focuses on developing novel synthetic routes and characterizing the structural aspects of pyrazole and pyrazolo[1,5-a]pyrimidine derivatives. For instance, Hassan, Hafez, and Osman (2014) explored the synthesis and cytotoxicity of new 5-aminopyrazole and pyrazolo[1,5-a]pyrimidine derivatives, highlighting the process of creating compounds with potential therapeutic applications (Hassan, Hafez, & Osman, 2014). Such research underpins the development of new drugs by offering foundational knowledge on compound synthesis and structure-activity relationships.

Biological Activity

The biological activity of related compounds, particularly their cytotoxic and antimicrobial effects, has been a significant focus. Studies such as that by Gadakh, Pandit, Rindhe, and Karale (2010), which investigated fluorine-containing pyrazoles and their antibacterial and antifungal properties, provide insights into how these compounds could be harnessed for medical applications (Gadakh et al., 2010). These investigations are crucial for identifying new therapeutic agents against various diseases.

Anticancer Potential

Another area of interest is the anticancer potential of fluorine-substituted compounds. Research into the synthesis and in vitro cytotoxic activity of novel pyrazolo[1,5-a]pyrimidines and related Schiff bases, as discussed by Hassan, Hafez, Osman, and Ali (2015), explores the structure-activity relationship and potential anticancer applications of these compounds (Hassan et al., 2015). This work is foundational for drug discovery efforts aimed at developing new treatments for cancer.

Safety And Hazards

This compound is not intended for human or veterinary use, indicating that it may pose certain risks if used improperly1. However, specific safety and hazard information was not found in the search results.


Future Directions

The future directions for the research and application of this compound are not clear from the search results.


Please note that this information is based on limited search results and may not be comprehensive or entirely accurate. For more detailed and accurate information, please refer to scientific literature or contact a chemical supplier.


properties

IUPAC Name

5-(4-fluorophenyl)-N-[(4-hydroxy-6,7-dihydro-5H-1-benzofuran-4-yl)methyl]-2-methylpyrazole-3-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H20FN3O3/c1-24-17(11-16(23-24)13-4-6-14(21)7-5-13)19(25)22-12-20(26)9-2-3-18-15(20)8-10-27-18/h4-8,10-11,26H,2-3,9,12H2,1H3,(H,22,25)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KZPJYFYTEVHAJD-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C(=CC(=N1)C2=CC=C(C=C2)F)C(=O)NCC3(CCCC4=C3C=CO4)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H20FN3O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

369.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-(4-fluorophenyl)-N-((4-hydroxy-4,5,6,7-tetrahydrobenzofuran-4-yl)methyl)-1-methyl-1H-pyrazole-5-carboxamide

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.